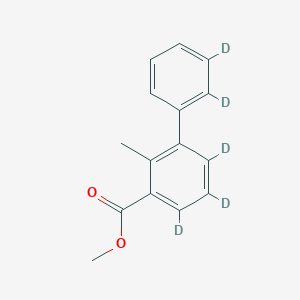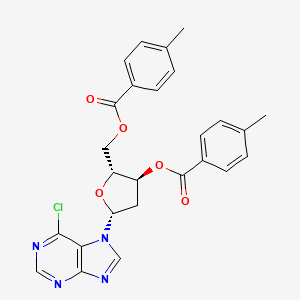![molecular formula C27H40F3O3P2RhS- B1147264 1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate CAS No. 136705-75-4](/img/structure/B1147264.png)
1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate is a complex organometallic compound. It is known for its role as a catalyst in various enantioselective reactions, particularly in the field of asymmetric hydrogenation. This compound features a rhodium center coordinated to a bisphospholane ligand and a cyclooctadiene moiety, with trifluoromethanesulfonate as the counterion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate typically involves the following steps:
Ligand Synthesis: The bisphospholane ligand is synthesized from the corresponding phosphine and a suitable chiral auxiliary. This step often requires precise control of temperature and reaction conditions to ensure high enantiomeric purity.
Complex Formation: The ligand is then reacted with a rhodium precursor, such as rhodium chloride or rhodium acetate, in the presence of cyclooctadiene. This step is usually carried out in an inert atmosphere to prevent oxidation of the rhodium center.
Salt Formation: The final step involves the addition of trifluoromethanesulfonic acid to form the trifluoromethanesulfonate salt. This step is typically performed in a polar solvent like methanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to ensure uniform mixing and temperature control.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and enantiomeric excess.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and compliance with industrial standards.
化学反应分析
Types of Reactions
1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate undergoes several types of reactions, including:
Hydrogenation: It is widely used in asymmetric hydrogenation reactions, where it facilitates the addition of hydrogen to unsaturated substrates.
Substitution: The compound can participate in ligand exchange reactions, where the cyclooctadiene or trifluoromethanesulfonate can be replaced by other ligands.
Oxidation and Reduction: The rhodium center can undergo oxidation and reduction, altering its oxidation state and reactivity.
Common Reagents and Conditions
Hydrogenation: Typically carried out under hydrogen gas at pressures ranging from 1 to 10 bar and temperatures between 25°C and 100°C.
Substitution: Ligand exchange reactions often require the presence of coordinating solvents like dichloromethane or toluene and may be facilitated by heating.
Oxidation/Reduction: These reactions may involve oxidizing agents like oxygen or reducing agents such as sodium borohydride.
Major Products
Hydrogenation: Produces enantiomerically enriched hydrogenated products, such as chiral alcohols or amines.
Substitution: Results in new rhodium complexes with different ligands.
Oxidation/Reduction: Alters the oxidation state of the rhodium center, leading to different catalytic properties.
科学研究应用
1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate has numerous applications in scientific research:
Chemistry: Used as a catalyst in asymmetric hydrogenation, facilitating the synthesis of chiral compounds with high enantiomeric purity.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: Plays a role in the development of drugs and therapeutic agents, particularly those requiring chiral purity.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science for the synthesis of complex molecules.
作用机制
The mechanism by which 1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate exerts its catalytic effects involves several steps:
Coordination: The substrate coordinates to the rhodium center, facilitated by the electron-rich bisphospholane ligand.
Activation: The rhodium center activates the substrate, making it more susceptible to hydrogenation or other reactions.
Reaction: The activated substrate undergoes the desired transformation, such as hydrogenation, with high enantioselectivity.
Release: The product is released from the rhodium center, regenerating the catalyst for further cycles.
相似化合物的比较
Similar Compounds
- 1,2-Bis[(2S,5S)-2,5-diethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate
- 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Uniqueness
1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate is unique due to its high enantioselectivity and efficiency in catalytic reactions. Compared to similar compounds, it offers:
- Higher Enantioselectivity : Provides superior enantiomeric excess in hydrogenation reactions.
- Versatility : Applicable to a wide range of substrates and reaction conditions.
- Stability : Exhibits excellent thermal and chemical stability, making it suitable for industrial applications.
This compound’s unique properties make it a valuable tool in both academic research and industrial applications, particularly in the synthesis of chiral molecules.
属性
IUPAC Name |
cycloocta-1,5-diene;1-[2-(2,5-dimethylphospholan-1-yl)phenyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28P2.C8H12.CHF3O3S.Rh/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNBCEIZBZROGX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40F3O3P2RhS- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1147185.png)

![N-[2-(4-thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosa-1,3(7),5,8,10,12(20),13,15,17-nonaen-17-yl)ethyl]propan-1-amine](/img/structure/B1147191.png)
![[amino(9-hydroxynonylsulfanyl)methylidene]azanium;bromide](/img/structure/B1147193.png)

![1-(4-Amino-7-(3-hydroxypropyl-1,1,2,2,3,3-d6)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethan-1-one](/img/structure/B1147201.png)

